molecular formula C6H9N5 B13093645 2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

Cat. No.: B13093645
M. Wt: 151.17 g/mol
InChI Key: LJOQQWKTNLVEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound featuring a pyrazolo-triazole fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C6H9N5/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,7H2,1-2H3

InChI Key

LJOQQWKTNLVEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2N1)C)N

Origin of Product

United States

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